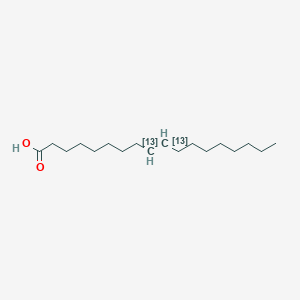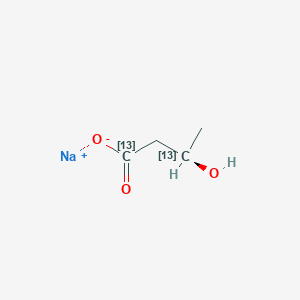
Potassium (16-~2~H_1_)hexadecanoate
Vue d'ensemble
Description
Potassium (16-~2~H_1_)hexadecanoate, also known as potassium palmitate, is a chemical compound with the molecular formula C16H31KO2. It is a potassium salt of hexadecanoic acid, where one of the hydrogen atoms at the 16th position is replaced by deuterium (a stable isotope of hydrogen). This compound is commonly used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (16-~2~H_1_)hexadecanoate can be synthesized through the reaction of hexadecanoic acid with potassium hydroxide in the presence of deuterium oxide (D2O). The reaction typically involves heating the mixture to facilitate the exchange of hydrogen with deuterium at the 16th position. The reaction conditions include:
Temperature: Approximately 80-100°C
Solvent: Deuterium oxide (D2O)
Reagents: Hexadecanoic acid, potassium hydroxide
The reaction proceeds as follows:
C16H32O2+KOH+D2O→C16H31KO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:
Reactant Purification: Ensuring the purity of hexadecanoic acid and potassium hydroxide.
Reaction Control: Monitoring temperature, pressure, and reaction time.
Product Isolation: Using techniques such as crystallization and filtration to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (16-~2~H_1_)hexadecanoate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Participates in nucleophilic substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, metal salts
Major Products Formed
Oxidation: Formation of hexadecanone or hexadecanoic acid.
Reduction: Formation of hexadecanol or hexadecane.
Substitution: Formation of various alkylated hexadecanoates.
Applications De Recherche Scientifique
Potassium (16-~2~H_1_)hexadecanoate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a deuterium-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation of fatty acids in biological systems.
Medicine: Investigated for its potential role in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of deuterium-labeled compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of potassium (16-~2~H_1_)hexadecanoate involves its interaction with molecular targets such as enzymes and receptors. The deuterium atom at the 16th position can influence the compound’s metabolic stability and reactivity. The pathways involved include:
Enzymatic Reactions: The compound can be metabolized by enzymes such as lipases and esterases.
Receptor Binding: It may interact with specific receptors involved in lipid metabolism and signaling.
Comparaison Avec Des Composés Similaires
Potassium (16-~2~H_1_)hexadecanoate can be compared with other similar compounds such as:
Potassium palmitate: The non-deuterated form of the compound.
Potassium stearate: A similar potassium salt of octadecanoic acid.
Sodium palmitate: The sodium salt of hexadecanoic acid.
Uniqueness
The presence of deuterium at the 16th position makes this compound unique. This isotopic labeling allows for specific studies in NMR spectroscopy and metabolic tracing, which are not possible with non-deuterated compounds .
Propriétés
IUPAC Name |
potassium;16-deuteriohexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOCIYICOGDBSG-RWQOXAPSSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31KO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745930 | |
| Record name | Potassium (16-~2~H_1_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219589-15-7 | |
| Record name | Potassium (16-~2~H_1_)hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1219589-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tioconazole impurity C [EP]](/img/structure/B3333608.png)






![(2R,3R)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3333664.png)




